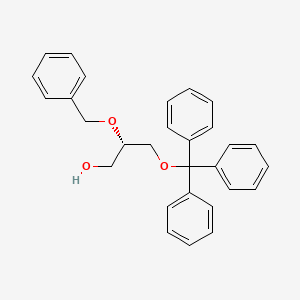
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is an organic compound that features a benzyloxy group and a triphenylmethoxy group attached to a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups and the introduction of benzyloxy and triphenylmethoxy groups. One common method involves the use of benzyl chloride and triphenylmethyl chloride as reagents, with a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and triphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and triphenylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(Benzyloxy)-3-(methoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(phenylmethoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(tert-butoxy)propan-1-ol
Uniqueness
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is unique due to the presence of both benzyloxy and triphenylmethoxy groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
13383-07-8 |
|---|---|
Formule moléculaire |
C29H28O3 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-phenylmethoxy-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C29H28O3/c30-21-28(31-22-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m0/s1 |
Clé InChI |
PZPFCXUMIFSNFH-NDEPHWFRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC(CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
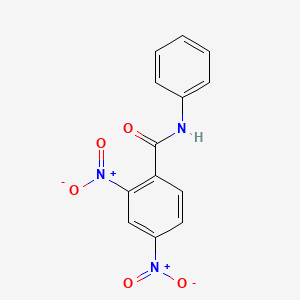
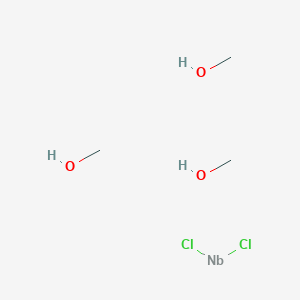
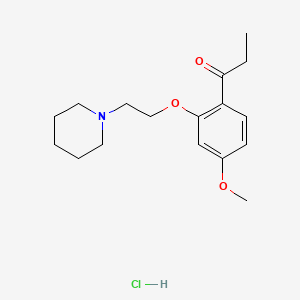
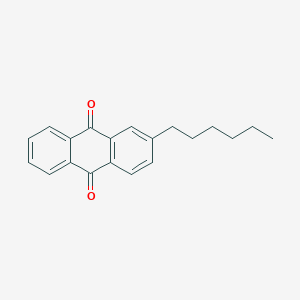

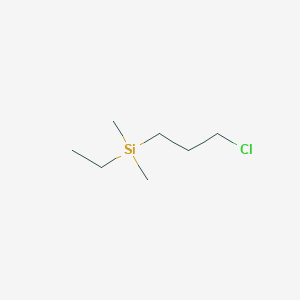

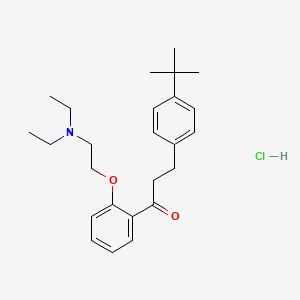


![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
